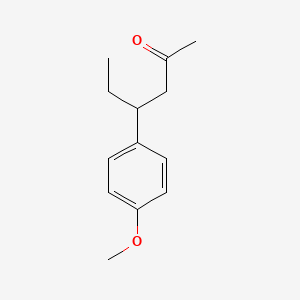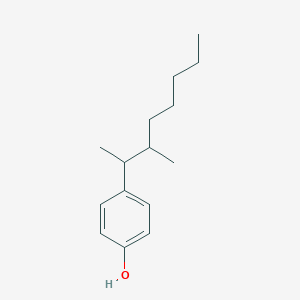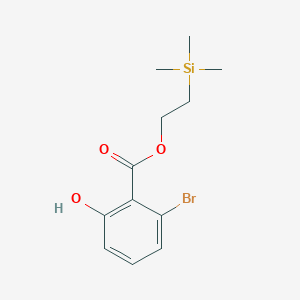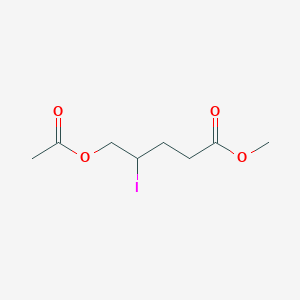![molecular formula C11H17AsN2O4S B12540899 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine CAS No. 674810-51-6](/img/structure/B12540899.png)
3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an arsenic-containing group, and a valine-derived structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine typically involves multi-step organic synthesis techniques. The process begins with the preparation of the pyridine derivative, followed by the introduction of the arsenic-containing group and the valine moiety. Common reagents used in these reactions include pyridine, arsenic trioxide, and L-valine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
化学反应分析
Types of Reactions
3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsenic group to a lower oxidation state.
Substitution: The pyridine ring and the valine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield arsenic(V) derivatives, while reduction reactions can produce arsenic(III) compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyridine ring or the valine moiety.
科学研究应用
3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in studies related to arsenic metabolism and toxicity.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism of action of 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine involves its interaction with various molecular targets and pathways. The arsenic-containing group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. The valine moiety can enhance the compound’s binding affinity to specific targets, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
- 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-alanine
- 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-leucine
- 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-isoleucine
Uniqueness
Compared to similar compounds, 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the valine moiety can influence the compound’s solubility, stability, and binding affinity, making it a valuable compound for various applications.
属性
CAS 编号 |
674810-51-6 |
|---|---|
分子式 |
C11H17AsN2O4S |
分子量 |
348.25 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[hydroxy(pyridin-2-ylmethyl)arsoryl]sulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C11H17AsN2O4S/c1-11(2,9(13)10(15)16)19-12(17,18)7-8-5-3-4-6-14-8/h3-6,9H,7,13H2,1-2H3,(H,15,16)(H,17,18)/t9-/m1/s1 |
InChI 键 |
JQRDQUAAUKJJNR-SECBINFHSA-N |
手性 SMILES |
CC(C)([C@@H](C(=O)O)N)S[As](=O)(CC1=CC=CC=N1)O |
规范 SMILES |
CC(C)(C(C(=O)O)N)S[As](=O)(CC1=CC=CC=N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide](/img/structure/B12540819.png)
![3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B12540820.png)
![3-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12540821.png)
methanone](/img/structure/B12540824.png)




![Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-](/img/structure/B12540849.png)

![Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12540863.png)

![Zinc, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B12540872.png)

